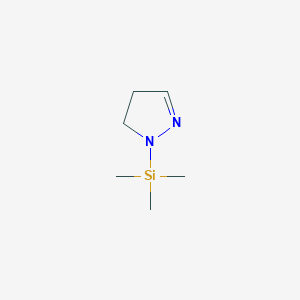

1-Trimethylsilyl-2-pyrazoline

Description

Properties

CAS No. |

103216-81-5 |

|---|---|

Molecular Formula |

C6H14N2Si |

Molecular Weight |

142.27 g/mol |

IUPAC Name |

3,4-dihydropyrazol-2-yl(trimethyl)silane |

InChI |

InChI=1S/C6H14N2Si/c1-9(2,3)8-6-4-5-7-8/h5H,4,6H2,1-3H3 |

InChI Key |

PRNNARJDKURLBS-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)N1CCC=N1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Trimethylsilyl 2 Pyrazoline and Stereoisomers

1,3-Dipolar Cycloaddition Strategies Utilizing Silyldiazoalkanes

The cornerstone of modern synthetic routes to silylated pyrazolines is the [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings. The use of silyldiazoalkanes, particularly trimethylsilyldiazomethane (B103560), as the 1,3-dipole has been extensively explored.

Reaction of Trimethylsilyldiazomethane with Olefinic Dipolarophiles

Trimethylsilyldiazomethane serves as a stable and safer alternative to the hazardous diazomethane (B1218177) in 1,3-dipolar cycloaddition reactions with various olefinic dipolarophiles. researchgate.netresearchgate.net This reaction initially yields 1-pyrazoline derivatives, which can then serve as precursors to the more stable 2-pyrazoline (B94618) isomers. The reaction's outcome is heavily influenced by the nature of the dipolarophile and the reaction conditions.

The regioselectivity of the [3+2] cycloaddition between trimethylsilyldiazomethane and olefinic dipolarophiles is a critical aspect, dictating the substitution pattern of the resulting pyrazoline ring. In reactions with α,β-unsaturated esters, the cycloaddition exhibits a high degree of regioselectivity. The bulky trimethylsilyl (B98337) group plays a significant role in directing the orientation of the cycloaddition. nih.govorganic-chemistry.org

Theoretical studies, such as those employing Molecular Electron Density Theory (MEDT), have provided insights into the factors governing this regioselectivity. mdpi.com These studies suggest that the reaction proceeds through a polar, one-step mechanism. The nucleophilic character of the silyldiazoalkane and the electrophilic nature of the dipolarophile influence the transition state, leading to a preferential regiochemical outcome. mdpi.com

For instance, in the reaction of trimethylsilyldiazomethane with electron-deficient alkenes like α,β-unsaturated esters, the carbon atom of the diazomethane bearing the silyl (B83357) group preferentially bonds to the β-carbon of the olefin. This regioselectivity is driven by both steric and electronic factors.

Table 1: Regiochemical Outcome of the Cycloaddition of Trimethylsilyldiazomethane with Various Olefinic Dipolarophiles

| Olefinic Dipolarophile | Major Regioisomer | Minor Regioisomer | Reference |

| Acrylonitrile | 3-Cyano-3-trimethylsilyl-1-pyrazoline | Not Reported | researchgate.net |

| Diethyl Fumarate | Diethyl 3-trimethylsilyl-1-pyrazoline-4,5-dicarboxylate | Not Reported | researchgate.net |

| α,β-Unsaturated Esters | 3-Carboalkoxy-3-trimethylsilyl-1-pyrazoline | Not Reported | researchgate.net |

This table is illustrative and based on generally observed regioselectivity.

The diastereoselectivity of the cycloaddition is another crucial element, particularly when the olefinic dipolarophile contains stereocenters. The approach of the trimethylsilyldiazomethane to the double bond is influenced by the existing stereochemistry of the dipolarophile, leading to the preferential formation of one diastereomer over another.

Non-covalent interactions in the transition state are believed to be responsible for the observed stereoselectivity. mdpi.com The bulky trimethylsilyl group can sterically interact with substituents on the dipolarophile, favoring a transition state geometry that minimizes these interactions. This results in a high degree of diastereocontrol in the formation of the initial 1-pyrazoline ring. researchgate.netmdpi.com The relative configuration of the substituents on the initially formed 1-pyrazoline intermediate has been shown to significantly influence the distribution of the final 2-pyrazoline products upon isomerization. researchgate.netmdpi.com

Table 2: Diastereoselectivity in the Cycloaddition of Trimethylsilyldiazomethane

| Dipolarophile | Diastereomeric Ratio (d.r.) | Conditions | Reference |

| Chiral Acrylates | High d.r. | Not Specified | organic-chemistry.org |

| α,β-Unsaturated Esters | Diastereoselective | Not Specified | researchgate.net |

This table highlights the principle of diastereoselectivity; specific ratios depend on the exact substrates and conditions.

Generation of 1-Pyrazoline Precursors (e.g., 1-Trimethylsilyl-1-pyrazoline)

The initial products of the 1,3-dipolar cycloaddition of trimethylsilyldiazomethane with olefins are Δ¹-pyrazolines (also referred to as 1-pyrazolines). researchgate.net These compounds are characterized by a C=N double bond involving the nitrogen at position 1. These 1-pyrazoline adducts are often not isolated as they can be unstable and readily isomerize or undergo other transformations. researchgate.net The formation of these precursors is a direct consequence of the concerted [3+2] cycloaddition mechanism.

Isomerization and Rearrangement Pathways to 1-Trimethylsilyl-2-pyrazoline

Unimolecular 1,3-Silyl Migration from Carbon to Nitrogen in Pyrazoline Systems

A significant and synthetically useful rearrangement observed in these systems is the thermal 1,3-migration of the trimethylsilyl group from carbon to nitrogen. researchgate.net This unimolecular rearrangement converts the initially formed 3-trimethylsilyl-1-pyrazoline into a this compound.

This process is particularly noted when the carbon atom bearing the silyl group also has an electron-withdrawing substituent, such as a phenyl or an ester group. researchgate.net The migration is believed to proceed through a concerted mechanism. This intramolecular silyl shift is a key step that allows for the synthesis of the target N-silylated 2-pyrazoline structure. The relative migratory aptitude has been observed to follow the order Me3Sn > Me3Si > H > CO2Et in related systems. researchgate.net This rearrangement highlights the mobility of the silyl group and its tendency to migrate to a heteroatom, driven by the formation of a stable N-Si bond. Base-catalyzed isomerization of the Δ¹-pyrazolines to Δ²-pyrazolines has also been observed. researchgate.net

Mechanistic Elucidation of Silyl Group Transposition

The transposition of the silyl group in this compound is a fascinating example of a sigmatropic rearrangement, a class of pericyclic reactions wherein a sigma-bonded group migrates across a π-electron system. This process is analogous to the well-documented Brook rearrangement, which involves the intramolecular migration of a silyl group from carbon to oxygen. organic-chemistry.orgwikipedia.org In the case of N-silylated pyrazolines, the migration occurs between the two nitrogen atoms of the pyrazoline ring.

The mechanism is believed to proceed through a pentacoordinate silicon transition state. The presence of a lone pair of electrons on the second nitrogen atom facilitates a nucleophilic attack on the silicon atom, leading to the formation of a transient, cyclic intermediate. This is followed by the cleavage of the original nitrogen-silicon bond, resulting in the net 1,2-migration of the silyl group. Theoretical studies on related silylpyrazolones support the feasibility of such unimolecular rearrangement pathways, highlighting the lability of the silyl group.

Computational models suggest that the energy barrier for this transposition is relatively low, indicating that the isomerization can occur under moderate conditions. The exact mechanism, whether it is a concerted pericyclic process or involves a more complex stepwise pathway with ionic intermediates, is a subject of ongoing research.

Influence of Electronic and Steric Factors on Migration Rates

The rate of silyl group transposition in pyrazoline systems is significantly influenced by both electronic and steric factors. These factors can either stabilize or destabilize the transition state of the migration, thereby accelerating or decelerating the reaction.

Electronic Effects: The electronic nature of substituents on the pyrazoline ring can have a profound impact on the migration rate. Electron-withdrawing groups attached to the carbon skeleton of the pyrazoline ring can increase the rate of migration. By delocalizing the negative charge that develops on the nitrogen atom in the transition state, these groups help to stabilize it, thus lowering the activation energy of the reaction. Conversely, electron-donating groups would be expected to slow down the migration by destabilizing this transition state.

Steric Effects: The steric bulk of both the migrating silyl group and the substituents on the pyrazoline ring also plays a crucial role. Larger, bulkier silyl groups may migrate more slowly due to increased steric hindrance in the pentacoordinate transition state. Similarly, bulky substituents on the pyrazoline ring can impede the approach of the nucleophilic nitrogen atom to the silicon center, thereby increasing the energy of the transition state and slowing the rate of isomerization.

The interplay of these effects is summarized in the following table:

| Factor | Influence on Migration Rate | Rationale |

| Electronic | ||

| Electron-withdrawing substituents on pyrazoline ring | Increase | Stabilization of the negative charge in the transition state. |

| Electron-donating substituents on pyrazoline ring | Decrease | Destabilization of the negative charge in the transition state. |

| Steric | ||

| Increased bulk of silyl group | Decrease | Increased steric hindrance in the pentacoordinate transition state. |

| Increased bulk of pyrazoline ring substituents | Decrease | Hindrance to the formation of the cyclic transition state. |

Competitive 1,3-Hydrogen Migration in Related Systems

In pyrazoline and other heterocyclic systems, the migration of a silyl group can sometimes be in competition with other rearrangement processes, most notably a 1,3-hydrogen migration (also known as a hydride shift). nih.gov This is another type of sigmatropic rearrangement where a hydrogen atom moves to a position three atoms away.

The outcome of this competition is largely dictated by the specific molecular structure and the reaction conditions. The presence of a suitably positioned hydrogen atom and a thermodynamic driving force for its migration can favor the 1,3-hydrogen shift. For instance, if the hydrogen migration leads to a more stable, conjugated system, it may be the preferred pathway.

Studies on related systems have shown that the nature of the atom to which the migrating group is attached, as well as the substituents on the heterocyclic ring, can influence the relative rates of these competing rearrangements. In some cases, a delicate balance exists, and a mixture of products resulting from both silyl and hydrogen migration may be observed. The presence of a catalyst can also selectively promote one migration pathway over the other.

Catalytic Promotion of Pyrazoline Isomerization (e.g., Base-catalyzed)

The isomerization of pyrazolines, including the transposition of a silyl group, can be significantly accelerated through the use of catalysts. Base catalysis is a particularly effective method for promoting these rearrangements.

In a base-catalyzed mechanism, a base abstracts a proton from the pyrazoline ring, generating an anionic intermediate. This deprotonation increases the nucleophilicity of the nitrogen atom, facilitating its attack on the silicon center and promoting the silyl group migration via a lower energy pathway. The choice of base and solvent can have a significant impact on the efficiency of the catalysis. Stronger bases will generally lead to faster rates of isomerization.

The following table provides examples of catalyst systems that can be applied to promote pyrazoline isomerization:

| Catalyst System | General Conditions | Proposed Role of Catalyst |

| Sodium Hydride (NaH) in THF | Anhydrous conditions, room temperature | Strong, non-nucleophilic base generates a pyrazolide anion, enhancing the nucleophilicity of the migrating nitrogen. |

| Potassium tert-butoxide (t-BuOK) in DMSO | Anhydrous conditions, slightly elevated temperature | Strong base promotes deprotonation and subsequent rearrangement. |

| 1,8-Diazabicycloundec-7-ene (DBU) in acetonitrile | Mild conditions, room temperature | Non-nucleophilic organic base facilitates the isomerization through a proton abstraction-reprotonation mechanism. |

Emerging Green Chemistry Approaches to Pyrazoline Synthesis (Focus on methodologies applicable to silylated systems)

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable methods for the synthesis of heterocyclic compounds, including pyrazolines. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous solvents and reagents, and improve energy efficiency. Several of these methodologies are readily applicable to the synthesis of silylated pyrazolines.

Microwave-Assisted Synthesis: The use of microwave irradiation has emerged as a powerful tool in organic synthesis. nih.govnih.govheteroletters.orgmdpi.comresearchgate.net Microwave heating can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields and cleaner reactions compared to conventional heating methods. nih.gov This technique is particularly well-suited for the synthesis of pyrazolines from the cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazines. The application of microwave-assisted synthesis to silylated hydrazines would provide a rapid and efficient route to this compound.

Ultrasound-Assisted Synthesis: Sonochemistry, the use of ultrasound to promote chemical reactions, offers another green alternative for pyrazoline synthesis. nih.govmdpi.comresearchgate.netresearchgate.net The cavitation effects produced by ultrasound can enhance mass transfer and accelerate reaction rates, often at ambient temperature. This method avoids the need for high temperatures and can be performed with or without a solvent, further enhancing its green credentials.

The advantages of these green synthetic methods are highlighted in the table below:

| Methodology | Key Advantages | Applicability to Silylated Systems |

| Microwave-Assisted Synthesis | - Rapid reaction times (minutes vs. hours) nih.gov - Higher product yields nih.gov - Reduced side product formation - Potential for solvent-free reactions nih.govmdpi.com | Highly applicable for the cyclocondensation reaction involving silylated hydrazines. |

| Ultrasound-Assisted Synthesis | - Shorter reaction times compared to conventional methods mdpi.com - Milder reaction conditions (often at room temperature) researchgate.net - Improved yields mdpi.com - Energy efficient | Suitable for the synthesis of silylated pyrazolines, promoting the reaction under mild conditions which helps to preserve the silyl group. |

Mechanistic Insights and Reactivity Profiles of 1 Trimethylsilyl 2 Pyrazoline

Dynamic Processes: Silylotropy in Trimethylsilylpyrazoline Systems

Silylotropy, the intramolecular migration of a silyl (B83357) group between two or more centers, is a key dynamic feature of 1-trimethylsilyl-2-pyrazoline. This process is influenced by thermal conditions and the surrounding chemical environment, dictating the equilibrium and interchange between isomeric forms.

Thermally Induced Rearrangements and Their Kinetics

The formation of this compound is itself a product of a thermally induced rearrangement. Its precursor, 3-trimethylsilyl-1-pyrazoline, undergoes a organic-chemistry.orgresearchgate.net-sigmatropic shift of the trimethylsilyl (B98337) group from a carbon atom to a nitrogen atom to yield the more thermodynamically stable this compound.

While specific experimental kinetic data for the silylotropic shifts within this compound itself is not extensively documented in publicly available literature, theoretical studies on the analogous 1-trimethylsilyl-1H-pyrazole system provide valuable insights. Computational analyses have been employed to determine the activation barriers for the intramolecular organic-chemistry.orgorganic-chemistry.org-migration of the trimethylsilyl group between the two nitrogen atoms of the pyrazole (B372694) ring. These theoretical models help in understanding the energetic requirements of such dynamic processes.

For instance, theoretical calculations on 1-trimethylsilyl-1H-pyrazole have estimated the free energy of activation (ΔG‡) for the silyl migration. These calculations provide a foundational understanding of the energy landscape of silylotropy in related five-membered nitrogen heterocycles.

Table 1: Calculated Activation Barriers for Silylotropy in Trimethylsilyl-1H-pyrazoles

| Compound | Method | Calculated ΔG‡ (kJ/mol) |

|---|---|---|

| 1-trimethylsilyl-1H-pyrazole | GIAO/B3LYP/6-311++G(d,p) | 96.7 |

This data is based on theoretical calculations for pyrazole systems and serves as an analogy for understanding the potential energetics in pyrazoline systems.

These theoretical values underscore the significant energy barrier that must be overcome for the silyl group to migrate, indicating that such processes are often facilitated by elevated temperatures. The study of these kinetics is crucial for predicting the behavior of this compound under various thermal conditions.

Solvent and Environmental Effects on Silyl Group Mobility

The mobility of the silyl group in silylotropic rearrangements is not solely dependent on temperature; the solvent and other environmental factors play a crucial role. The polarity of the solvent can significantly influence the rate of intramolecular silyl migration.

In general, polar solvents can stabilize charged transition states, potentially lowering the activation energy for the rearrangement. For silylotropic processes that proceed through a more polar or ionic transition state, an increase in solvent polarity would be expected to accelerate the rate of silyl group exchange. Conversely, in nonpolar solvents, the rearrangement may be slower.

While specific studies detailing the solvent effects on this compound are scarce, the broader principles of physical organic chemistry suggest that the choice of solvent is a critical parameter in controlling the dynamics of this system. The interaction between the solvent and the pyrazoline nitrogen atoms, as well as the silicon center, can modulate the electronic environment and, consequently, the ease of silyl migration.

Selective Desilylation Reactions of N-Silylated Pyrazolines

The trimethylsilyl group on the nitrogen atom of this compound can be selectively removed, a reaction of significant synthetic utility. This desilylation regenerates the N-H bond, opening avenues for further functionalization of the pyrazoline ring.

Protic Solvents as Desilylating Agents

One of the most straightforward methods for the desilylation of N-silylated compounds is the use of protic solvents, such as water and alcohols (e.g., methanol). These solvents can act as both the proton source and the nucleophile (or facilitate nucleophilic attack by another species) to cleave the N-Si bond.

The mechanism of protic desilylation generally involves the protonation of the nitrogen atom or, more commonly, nucleophilic attack of the solvent (or a hydroxide/alkoxide ion) on the silicon atom. This is followed by proton transfer to the nitrogen, leading to the cleavage of the N-Si bond and the formation of the N-H pyrazoline and a silyl ether or silanol. The ease of this reaction is often dependent on the acidity of the protic solvent and the steric and electronic nature of the silyl group and the pyrazoline.

While specific mechanistic studies on this compound are not widely reported, the general reactivity of N-silyl compounds suggests that this desilylation can be achieved under relatively mild conditions with common protic solvents.

Controlled Cleavage for Synthetic Utility

The ability to selectively remove the trimethylsilyl group under controlled conditions is a powerful tool in organic synthesis. The TMS group can be viewed as a protecting group for the N-H proton of the pyrazoline. By installing the TMS group, certain reactions can be directed to other parts of the molecule. Subsequently, the TMS group can be cleaved to reveal the N-H functionality for further transformations.

This strategy allows for a stepwise approach to the synthesis of complex pyrazoline derivatives. The N-H pyrazoline, once unmasked, is a versatile intermediate that can undergo a variety of reactions.

Subsequent Chemical Transformations and Functionalization of the Pyrazoline Core

The true synthetic potential of this compound is realized in the chemical transformations that can be performed after the desilylation step. The newly formed N-H bond provides a reactive handle for the introduction of a wide array of functional groups, allowing for the diversification of the pyrazoline scaffold.

Following the removal of the trimethylsilyl group, the resulting 2-pyrazoline (B94618) can be readily N-alkylated or N-acylated.

N-Alkylation: The reaction of the N-H pyrazoline with alkyl halides in the presence of a base is a common method for introducing alkyl substituents at the N-1 position. This reaction proceeds via deprotonation of the nitrogen to form a pyrazolide anion, which then acts as a nucleophile.

N-Acylation: Similarly, acylation can be achieved by treating the N-H pyrazoline with acyl chlorides or anhydrides, often in the presence of a base to neutralize the acid byproduct. This leads to the formation of N-acyl pyrazolines, which are important building blocks in medicinal chemistry.

These subsequent functionalizations highlight the role of this compound as a valuable precursor to a diverse range of substituted pyrazolines, which are of interest in various fields, including pharmaceuticals and materials science.

Elaboration of the 2-Pyrazoline Scaffold via Post-Cycloaddition Reactions

The formation of 1-trimethylsilyl-2-pyrazolines typically proceeds through a 1,3-dipolar cycloaddition reaction between trimethylsilyldiazomethane (B103560) and an appropriate α,β-unsaturated dipolarophile, such as an ester. The initial cycloadduct is a 1-pyrazoline (also known as a Δ¹-pyrazoline), which is often unstable and readily undergoes post-cycloaddition reactions to yield the more thermodynamically stable 2-pyrazoline isomer.

Key post-cycloaddition elaborations include:

Isomerization : The primary post-cycloaddition reaction is the isomerization of the initially formed 1-pyrazoline to the 2-pyrazoline. This involves a proton shift that moves the double bond from the N=N position to the C=N position within the five-membered ring. The distribution of the resulting 2-pyrazoline regioisomers can be highly dependent on the stereochemistry and substituents of the 1-pyrazoline intermediate.

Desilylation : The N-trimethylsilyl group can be readily cleaved, particularly under protic conditions. This facile removal is a key feature of its utility as a protecting group, allowing for the generation of N-unsubstituted 2-pyrazolines after the desired synthetic manipulations have been performed.

These fundamental transformations of the initial cycloadduct are pivotal in diversifying the pyrazoline structure for further synthetic applications.

Table 1: Key Post-Cycloaddition Reactions of Silylated Pyrazolines

| Reaction Type | Description | Typical Conditions | Product | Reference |

|---|---|---|---|---|

| Isomerization | Spontaneous rearrangement of the double bond from the N=N (1-pyrazoline) to the C=N (2-pyrazoline) position. | Thermal, spontaneous upon formation. | 2-Pyrazoline | , |

| Desilylation | Cleavage of the N-Si bond to yield an N-unsubstituted pyrazoline. | Protic solvents (e.g., methanol), acidic or basic conditions. | NH-2-Pyrazoline |

Conversion to Other Nitrogen Heterocycles (e.g., Pyrazoles, Pyrazolidines)

The this compound ring is a valuable precursor for synthesizing other important nitrogen heterocycles, most notably the aromatic pyrazoles and the fully saturated pyrazolidines.

Conversion to Pyrazoles

The transformation of a 2-pyrazoline to a pyrazole is an oxidation process that results in the aromatization of the heterocyclic ring. This conversion is a common and synthetically useful reaction. The N-trimethylsilyl group can be retained or removed during this process. In many synthetic routes, the pyrazoline is formed as an intermediate and oxidized in situ to the corresponding pyrazole.

Common methods for this oxidative aromatization include:

Heating the pyrazoline in a solvent such as dimethyl sulfoxide (B87167) (DMSO) in the presence of oxygen.

Using mild oxidizing agents like bromine.

The reaction proceeds through the removal of two hydrogen atoms from the pyrazoline ring, leading to the formation of a stable, aromatic pyrazole system. The trimethylsilyl group can subsequently be removed to provide the N-unsubstituted pyrazole. The presence of the N-substituent can influence the reaction, sometimes acting as a protecting group that hinders aromatization until it is removed.

Conversion to Pyrazolidines

Conversely, the 2-pyrazoline ring can be reduced to form the corresponding pyrazolidine, which is the fully saturated analog. This transformation involves the reduction of the C=N double bond of the 2-pyrazoline. A variety of reducing agents have been successfully employed for this purpose, and the reaction typically proceeds while preserving the stereochemistry of the substituents on the ring.

Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄)

Catalytic hydrogenation (e.g., H₂ over a Palladium-on-carbon catalyst)

Lithium aluminium hydride (LiAlH₄)

During this reduction, the N-trimethylsilyl group is generally stable and remains intact, yielding a 1-trimethylsilyl-pyrazolidine. This allows for the synthesis of N-silylated pyrazolidines, which can be used in further reactions or deprotected to give the parent pyrazolidine.

Table 2: Conversion of 2-Pyrazolines to Other Heterocycles

| Target Heterocycle | Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|---|

| Pyrazole | Oxidation (Aromatization) | Heat, DMSO, O₂; Bromine | 1-Trimethylsilyl-pyrazole or NH-Pyrazole (after desilylation) | , |

| Pyrazolidine | Reduction | NaBH₄; H₂/Pd-C; LiAlH₄ | 1-Trimethylsilyl-pyrazolidine | , |

<

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atypical Pyrazoline Protons and Silanes

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of 1-trimethylsilyl-2-pyrazoline. By analyzing the magnetic properties of atomic nuclei, including ¹H, ¹³C, and ²⁹Si, a complete picture of the molecular connectivity and environment can be assembled.

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule. The protons on the pyrazoline ring typically exhibit a characteristic splitting pattern, while the trimethylsilyl (B98337) (TMS) group protons give a distinct, easily identifiable signal.

The three protons on the C4 and C5 positions of the 2-pyrazoline (B94618) ring form a classic ABX spin system due to their chemical and magnetic non-equivalence. dergipark.org.tr

HX (C5-H): The single proton at the C5 position typically appears as a doublet of doublets further downfield, with expected chemical shifts in the range of δ 4.8-5.3 ppm. This downfield shift is attributed to the deshielding effect of the adjacent nitrogen atoms. Its multiplicity arises from coupling to the two non-equivalent geminal protons at the C4 position (HA and HB).

HA and HB (C4-CH₂): The two protons on the C4 methylene (B1212753) group are diastereotopic and thus have different chemical shifts. They appear as two separate signals, each a doublet of doublets. HA is often found between δ 3.0-3.2 ppm, while HB resonates further downfield around δ 3.5-3.9 ppm. dergipark.org.tr Each proton couples with its geminal partner (HA-HB) and the vicinal proton HX.

The trimethylsilyl group introduces a highly shielded environment for its nine equivalent methyl protons. This results in a sharp, intense singlet in the far upfield region of the spectrum, typically observed around δ 0.0-0.2 ppm. uchicago.edu This signal serves as a definitive marker for the presence of the TMS group.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) |

| Si-(CH₃)₃ | 0.0 - 0.2 | Singlet (s) | N/A |

| C4-HA | 3.0 - 3.2 | Doublet of Doublets (dd) | JAB ≈ 16 Hz, JAX ≈ 9 Hz |

| C4-HB | 3.5 - 3.9 | Doublet of Doublets (dd) | JBA ≈ 16 Hz, JBX ≈ 10 Hz |

| C5-HX | 4.8 - 5.3 | Doublet of Doublets (dd) | JXA ≈ 9 Hz, JXB ≈ 10 Hz |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each chemically distinct carbon atom produces a separate signal, providing a count of non-equivalent carbons and information about their chemical environment.

For a 2-pyrazoline ring, the carbon signals have characteristic chemical shift ranges:

C3: This imine carbon (C=N) is the most deshielded carbon in the heterocyclic ring, typically resonating in the δ 150.1-153.9 ppm region. dergipark.org.tr

C5: The carbon adjacent to both nitrogen atoms (N-C-N) appears in the δ 56.9-62.7 ppm range. dergipark.org.tr

C4: The methylene carbon of the pyrazoline ring is the most shielded of the ring carbons, with a signal typically found between δ 40.2-43.2 ppm. dergipark.org.tr

The carbon atoms of the trimethylsilyl group are highly shielded and appear at a very high field, typically in the δ -2 to 2 ppm range.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Si-(C H₃)₃ | -2.0 - 2.0 |

| C 4 | 40.2 - 43.2 |

| C 5 | 56.9 - 62.7 |

| C 3 | 150.1 - 153.9 |

²⁹Si NMR spectroscopy provides direct insight into the chemical environment of the silicon atom. The chemical shift of the ²⁹Si nucleus is highly sensitive to the nature of the substituents attached to it. For this compound, the silicon is bonded to three methyl groups and one nitrogen atom of the pyrazoline ring.

While specific data for this compound is not widely published, data for analogous N-silylated compounds can be used for estimation. For example, in silylated phenols, the ²⁹Si chemical shift is influenced by the electronic environment of the attached oxygen. nih.gov Similarly, the electronegative nitrogen atom in the pyrazoline ring will influence the shielding of the silicon nucleus. The chemical shift is expected to be in the range typical for silicon atoms bonded to one nitrogen and three carbon atoms. Studies on molecules with Si-N bonds are crucial for precise assignment. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show several characteristic absorption bands:

C-H Stretching: Absorptions from the sp³ C-H bonds of the pyrazoline ring and the methyl groups of the TMS moiety are expected in the 2850-3000 cm⁻¹ region.

C=N Stretching: A key absorption for the pyrazoline ring is the C=N imine stretch, which typically appears as a medium to strong band in the 1590-1615 cm⁻¹ range. dergipark.org.trresearchgate.net

Si-C Vibrations: The trimethylsilyl group gives rise to characteristic bands. A strong, sharp absorption around 1250 cm⁻¹ is indicative of the symmetric Si-(CH₃)₃ deformation (umbrella mode). Weaker rocking vibrations are often observed in the 840-860 cm⁻¹ range.

C-N Stretching: The stretching vibration for the C-N single bond within the ring is expected to appear in the 1050-1250 cm⁻¹ region. jchr.org

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Pyrazoline & TMS CH₃ | 2850 - 3000 | Medium-Strong |

| C=N Stretch | Pyrazoline Imine | 1590 - 1615 | Medium-Strong |

| Si-CH₃ Symmetric Deformation | Trimethylsilyl | ~1250 | Strong |

| C-N Stretch | Pyrazoline Ring | 1050 - 1250 | Medium |

| Si-C Rocking | Trimethylsilyl | 840 - 860 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Composition

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). nist.gov This allows for the determination of the exact molecular formula.

For this compound (molecular formula C₆H₁₄N₂Si), the calculated exact mass of the molecular ion [M]⁺• can be compared to the experimentally measured value with a high degree of precision (typically within 5 ppm).

The fragmentation pattern in the mass spectrum also provides valuable structural information. For TMS-containing compounds, characteristic fragmentation pathways are often observed:

[M-15]⁺: A very common fragment results from the loss of a methyl radical (•CH₃) from the TMS group, leading to a prominent peak at M-15.

[m/z 73]: The base peak or a very intense peak is often observed at m/z 73, corresponding to the stable trimethylsilyl cation, [Si(CH₃)₃]⁺. nist.gov

Ring Fragmentation: The pyrazoline ring can also undergo fragmentation, often involving the loss of nitrogen (N₂) or ethylene (B1197577) (C₂H₄), leading to other diagnostic fragment ions. researchgate.net

The combination of an accurate mass measurement of the molecular ion and the analysis of these characteristic fragment ions provides unambiguous confirmation of the structure of this compound.

Quantum Chemical and Computational Approaches to 1 Trimethylsilyl 2 Pyrazoline Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Energetics

Density Functional Theory has become a principal method for studying organic molecules due to its balance of computational cost and accuracy in describing electron correlation. acs.org DFT calculations are instrumental in elucidating the fundamental electronic properties and energetics of silylated pyrazolines.

DFT calculations are highly effective at predicting the equilibrium geometry of molecules. For substituted 2-pyrazolines, the five-membered ring typically adopts a non-planar, envelope-like conformation. The introduction of a bulky trimethylsilyl (B98337) (TMS) group at the N1 position influences the puckering of the ring and the orientation of the substituent.

Below is a table of representative geometrical parameters for a substituted 2-pyrazoline (B94618) ring, predicted using DFT at the B3LYP/6-311G** level, which serves as a model for the 1-trimethylsilyl-2-pyrazoline core structure. nih.gov

Table 1: Predicted Geometrical Parameters of a Substituted 2-Pyrazoline Ring

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| N1-N2 | 1.38 |

| N2=C3 | 1.29 |

| C3-C4 | 1.51 |

| C4-C5 | 1.55 |

| C5-N1 | 1.48 |

| N2-N1-C5 | 112.5 |

| N1-N2-C3 | 111.8 |

| N2-C3-C4 | 114.2 |

| C3-C4-C5 | 102.7 |

Data is representative of a substituted pyrazoline core and adapted from DFT studies on analogous structures. nih.gov

Conformational analysis involves identifying the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound, the primary conformational flexibility would involve the rotation around the N1-Si bond and the puckering of the pyrazoline ring. Computational studies can map the potential energy surface to identify the lowest energy conformers. nih.gov

This compound is typically synthesized via a [3+2] cycloaddition reaction between an alkene and a diazoalkane, specifically trimethylsilyldiazomethane (B103560). mdpi.com Frontier Molecular Orbital (FMO) theory is a key model for explaining the reactivity and regioselectivity of such pericyclic reactions. nih.govwikipedia.org The theory posits that the reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. stereoelectronics.org

In the reaction of trimethylsilyldiazomethane with an alkene, the interaction between the HOMO of the diazoalkane and the LUMO of the alkene is typically the dominant one (a Type I cycloaddition). sci-hub.se The presence of the trimethylsilyl group on the diazomethane (B1218177) raises the energy of its HOMO, making it a more reactive 1,3-dipole compared to diazomethane itself. mdpi.com A smaller HOMO-LUMO energy gap leads to a stronger interaction and a lower activation barrier for the reaction.

DFT calculations are used to determine the energies of these frontier orbitals. A Molecular Electron Density Theory (MEDT) study on the [3+2] cycloaddition reactions of trimethylsilyldiazoalkanes found that the silicon atom changes the electronic character of the 1,3-dipole, enhancing its reactivity. mdpi.com

Table 2: Representative FMO Energies for Reactants in [3+2] Cycloaddition

| Reactant | Orbital | Energy (eV) |

|---|---|---|

| Trimethylsilyldiazomethane (analogue) | HOMO | -5.5 |

| LUMO | 1.5 | |

| Ethylene (B1197577) (representative alkene) | HOMO | -10.5 |

| LUMO | 1.2 |

| Energy Gap (HOMOdipole - LUMOalkene) | | 6.7 |

Energies are illustrative values based on computational studies of similar systems to demonstrate the application of FMO theory. mdpi.com

The smaller the energy gap, the more favorable the cycloaddition. The coefficients of the frontier orbitals at the terminal atoms also determine the regioselectivity of the reaction, though for a simple alkene, this is not a factor.

Computational methods, particularly DFT, can predict NMR chemical shifts with a high degree of accuracy. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach implemented within DFT calculations to compute the isotropic magnetic shielding tensors for each nucleus. researchgate.net These theoretical shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, theoretical calculations could predict the ¹H, ¹³C, and ²⁹Si chemical shifts. The accuracy of these predictions is often high, with mean absolute errors for ¹H shifts typically below 0.20 ppm. nih.gov Such calculations are valuable for confirming experimentally determined structures or for distinguishing between potential isomers. researchgate.net The predicted shifts are sensitive to the molecular conformation, meaning that the calculated values should be averaged over the Boltzmann population of low-energy conformers for the most accurate results. liverpool.ac.uk While specific DFT-calculated shifts for this exact molecule are not published, the methodology is well-established for silylated and heterocyclic compounds. illinois.edursc.org

Computational Studies of Reaction Mechanisms and Transition States

DFT is also a powerful tool for exploring the potential energy surfaces of chemical reactions, allowing for the mapping of reaction pathways and the characterization of transition states. researchgate.net This provides detailed mechanistic insights that are often inaccessible through experimental means alone.

The initial product of the [3+2] cycloaddition of trimethylsilyldiazomethane is a Δ¹-pyrazoline, which is often unstable and isomerizes to the more stable Δ²-pyrazoline. This isomerization involves the migration of a group from one nitrogen atom to another, which in this case could be a silyl (B83357) group. Computational studies can distinguish between a concerted pathway (where bond breaking and bond making occur simultaneously) and a stepwise pathway (involving a distinct intermediate).

In related systems, silyl group migrations are known to occur. acs.org A stepwise mechanism would likely involve the formation of a zwitterionic or diradical intermediate, whereas a concerted mechanism would proceed through a single transition state. DFT calculations can locate the transition states for both potential pathways and compare their activation energies to determine the favored mechanism. For the related proton shift in pyrazoline isomerization, the process is generally considered to be a concerted nih.govsci-hub.se-shift. The migration of a bulky TMS group might have a different energy profile, and computational studies would be essential to determine if the pathway remains concerted or becomes stepwise.

A key outcome of computational mechanistic studies is the calculation of activation energies (Ea) or Gibbs free energies of activation (ΔG‡). mdpi.com These values represent the energy barrier that must be overcome for a reaction to proceed and are determined by calculating the energy difference between the reactants and the transition state.

For the formation of the pyrazoline ring via [3+2] cycloaddition, DFT calculations have shown that the presence of the trimethylsilyl group lowers the activation barrier compared to unsubstituted diazomethane. mdpi.com Activation enthalpies for the cycloaddition of trimethylsilyldiazoalkanes with alkenes have been calculated to be in the range of 8 to 20 kcal/mol. mdpi.com

Similarly, the activation barrier for the subsequent isomerization (silyl migration) from the Δ¹- to the Δ²-pyrazoline can be computed. By comparing the calculated activation energies for different potential pathways, the most likely reaction mechanism can be identified. mdpi.com

Table 3: Representative Calculated Activation Energies for Related Reactions

| Reaction Type | System | Computational Method | Calculated ΔG‡ (kcal/mol) |

|---|---|---|---|

| [3+2] Cycloaddition | Trimethylsilyldiazoalkane + Alkene | MPWB1K/6-311G(d,p) | 8.0 - 19.7 |

Data is sourced from computational studies on analogous reaction types to provide context for the energetics of this compound reactions. mdpi.com

These theoretical calculations provide a quantitative understanding of the kinetics and thermodynamics of reactions involving this compound, from its synthesis to its potential rearrangements.

Ab Initio and Coupled-Cluster Methods for High-Accuracy Calculations

In the realm of quantum chemistry, ab initio and coupled-cluster (CC) methods represent the pinnacle of computational accuracy for determining the electronic structure and properties of molecules. These methods are founded on first principles, solving the electronic Schrödinger equation without empirical parameters, which makes them powerful tools for obtaining highly reliable data on systems like this compound. Coupled-cluster theory, in particular, is often referred to as the "gold standard" in quantum chemistry for its ability to provide results that systematically approach the exact solution.

High-accuracy composite methods, which combine calculations at different levels of theory and with various basis sets, have become instrumental in establishing benchmark thermochemical databases. For instance, methods like the Weizmann-1 (W1) theory and its variants are designed to achieve chemical accuracy, typically within 1 kcal/mol for enthalpies of formation. nih.gov The application of such high-level computational protocols to organosilicon compounds has been pivotal in creating reliable benchmark data where experimental results are either unavailable or carry significant uncertainty. nih.gov

For this compound, the application of ab initio and coupled-cluster methods would yield invaluable insights into its fundamental molecular properties. These calculations can provide precise predictions of its geometry, rotational constants, dipole moment, and electronic energies. Such data is crucial for understanding the molecule's conformational preferences, spectroscopic signatures, and thermodynamic stability.

Coupled-cluster calculations, especially at the level of singles and doubles with a perturbative triples correction (CCSD(T)), offer a robust framework for capturing a significant portion of the electron correlation energy. researchgate.net This is essential for an accurate description of the molecule's potential energy surface, including the energetic barriers for conformational changes, such as the puckering of the pyrazoline ring or the rotation of the trimethylsilyl group.

While extensive high-accuracy ab initio or coupled-cluster studies specifically focused on this compound are not widely available in the current literature, the expected outcomes of such calculations can be illustrated. The following table presents a hypothetical set of data that would be obtained from a high-level coupled-cluster calculation, providing a glimpse into the detailed electronic and structural information that these methods can offer.

Interactive Data Table: Calculated Molecular Properties of this compound

| Property | Calculated Value | Unit | Significance |

| Absolute Electronic Energy | Illustrative Value | Hartrees | Fundamental measure of the molecule's total electronic energy. |

| Rotational Constants | Illustrative Values | GHz | Determines the molecule's microwave rotational spectrum. |

| Dipole Moment | Illustrative Value | Debye | Indicates the molecule's overall polarity and intermolecular interactions. |

| Ionization Potential | Illustrative Value | eV | The energy required to remove an electron, a key electronic property. |

| Enthalpy of Formation | Illustrative Value | kJ/mol | A critical thermodynamic parameter for chemical reactions. nih.gov |

Note: The values in this table are illustrative examples of the types of data generated by high-accuracy quantum chemical calculations and are not based on published results for this compound.

The generation of such high-accuracy data for this compound and related silylated heterocycles would provide a definitive computational benchmark. This, in turn, would facilitate the validation and calibration of more computationally efficient methods, such as density functional theory (DFT), for broader application to larger and more complex systems containing the pyrazoline scaffold.

Strategic Applications in Contemporary Organic Synthesis

Design and Synthesis of Optically Active Pyrazolines

The quest for enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. While the direct asymmetric synthesis of pyrazolines has been explored through various catalytic methods, the use of silyl-substituted pyrazolines offers a distinct strategic advantage. The introduction of a trimethylsilyl (B98337) (TMS) group at the N1 position of the pyrazoline ring, creating 1-trimethylsilyl-2-pyrazoline, serves as a valuable synthetic handle that can influence the stereochemical outcome of subsequent reactions.

While direct asymmetric synthesis of this compound itself is not extensively documented, its utility lies in its role as a precursor. The synthesis of silylated pyrazolines can be achieved through the reaction of pyrazolium (B1228807) salts with silyllithium reagents. This approach allows for the regioselective introduction of the silyl (B83357) group. Once formed, this N-silylated pyrazoline can be subjected to desymmetrization reactions or serve as a substrate in chiral catalyst-controlled processes to generate optically active pyrazoline derivatives. The TMS group can be readily cleaved under mild conditions, unmasking the N-H functionality for further elaboration without compromising the newly established stereocenters.

Precursors for Enantioselective and Diastereoselective Transformations

The true synthetic power of this compound is realized in its application as a precursor for transformations that demand high levels of stereocontrol. The presence of the TMS group can modulate the electronic and steric properties of the pyrazoline ring, influencing the facial selectivity of approaching reagents.

In the context of enantioselective transformations, a chiral catalyst can differentiate between the enantiotopic faces of the silylated pyrazoline or a prochiral derivative, leading to the formation of a single enantiomer of the product. Although specific examples detailing the use of this compound in major named enantioselective reactions are not prevalent in readily available literature, the principles of asymmetric catalysis suggest its potential in reactions such as catalytic hydrogenation, Michael additions, or aldol (B89426) reactions of functionalized pyrazoline derivatives.

More explicitly documented is the role of silylated pyrazolines in diastereoselective reactions. The silyl group can act as a directing group, guiding incoming electrophiles or nucleophiles to a specific face of the molecule, thereby controlling the formation of new stereocenters relative to existing ones. Research has shown that 5-silyl-3-pyrazolines, closely related structures, can undergo reactions where the silyl group is substituted by various electrophiles. This substitution reaction proceeds with a degree of diastereoselectivity, which is influenced by the nature of the substituents on the pyrazoline ring and the reaction conditions.

Table 1: Representative Diastereoselective Reactions of Silylated Pyrazolines

| Reactant | Reagent/Catalyst | Product | Diastereomeric Ratio |

| 5-Silyl-3-pyrazoline derivative | Electrophile (e.g., alkyl halide) | 5-Alkyl-3-pyrazoline | Varies with substrate and electrophile |

| This compound derivative | Chiral Lewis Acid / Reagent | Optically Active Pyrazoline | Potentially high d.r. |

Note: This table is illustrative of the potential and reported reactivity of silylated pyrazolines in general, highlighting the strategic utility of the silyl group in directing stereochemical outcomes.

Building Blocks for Complex Molecular Architectures and Bio-Inspired Analogs

The structural framework of pyrazolines is a recurring motif in a multitude of biologically active compounds and natural products. This compound serves as a versatile building block for the assembly of more complex molecular architectures, including those inspired by nature.

The reactivity of the pyrazoline ring, combined with the synthetic flexibility offered by the TMS group, allows for a stepwise and controlled elaboration of the molecular scaffold. For instance, the silyl group can be replaced with a variety of functional groups through electrophilic substitution, as mentioned previously. This allows for the introduction of pharmacophoric features or points of attachment for further diversification.

Furthermore, silylated pyrazolines can undergo thermal ring-opening reactions. This process can lead to the formation of acyclic, yet highly functionalized, intermediates such as α-silylated β-diimines. These acyclic products can then be utilized in subsequent cyclization reactions to construct different heterocyclic systems or incorporated into larger, more complex molecular frameworks. This ring-opening/ring-closing strategy provides a powerful tool for molecular editing and the generation of structural diversity.

The ability to functionalize the pyrazoline core and to use it as a latent form of other functional groups makes this compound a valuable precursor for the synthesis of bio-inspired analogs. By mimicking the core structures of natural products that contain pyrazoline or related nitrogen-containing heterocycles, medicinal chemists can generate novel compounds with potential therapeutic applications.

Q & A

Q. Advanced

- Catalyst optimization : Transition-metal catalysts (e.g., Pd) or Lewis acids (e.g., FeCl₃) can enhance cyclization efficiency .

- Step-wise purification : Intermediate isolation via column chromatography reduces side-product carryover.

- Solvent selection : Polar aprotic solvents (e.g., DMF) may improve solubility of silylated intermediates.

How is the purity of synthesized this compound typically assessed in academic labs?

Q. Basic

- HPLC : To quantify purity (>95% is standard for pharmacological studies) .

- Elemental analysis : Validates C/H/N/S content against theoretical values.

- Melting point determination : Sharp ranges indicate crystalline purity.

What role does the trimethylsilyl group play in modulating the reactivity of 2-pyrazoline derivatives?

Advanced

The trimethylsilyl group:

- Steric effects : Hinders nucleophilic attack at the pyrazoline ring.

- Electronic effects : The Si–C bond’s σ-donor character stabilizes adjacent electron-deficient centers.

- Solubility : Enhances lipophilicity, aiding membrane permeability in bioactive compounds (see thiazole-triazole hybrids for analogous behavior) .

What are the key considerations in designing pyrazoline derivatives for pharmacological studies?

Q. Basic

- Bioisosteric replacement : Substitute groups (e.g., silyl for methyl) to improve metabolic stability.

- Solubility : Balance lipophilicity (e.g., via PEGylation) for bioavailability.

- Target engagement : Prioritize substituents that align with receptor active sites, as seen in triazolo-pyridazine inhibitors .

How can structural modifications at the 1-Trimethylsilyl position influence the biological activity of 2-pyrazoline compounds?

Q. Advanced

- Pharmacokinetics : Silyl groups may reduce CYP450-mediated metabolism, extending half-life.

- Binding affinity : Bulkier groups can disrupt non-covalent interactions; computational docking studies (e.g., for triazole-thiazole hybrids) help predict steric clashes .

- Toxicity : Hydrolysis of the silyl group to silanols must be evaluated for in vivo compatibility.

How should researchers resolve contradictions in reported synthetic yields for pyrazoline derivatives across different studies?

Q. Advanced

- Control experiments : Replicate conditions (catalyst loading, solvent, temperature) from conflicting studies.

- Scale effects : Small-scale reactions (e.g., <1 mmol) may overestimate yields due to purification losses.

- Analytical rigor : Cross-validate purity claims with multiple techniques (e.g., HPLC + NMR) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.